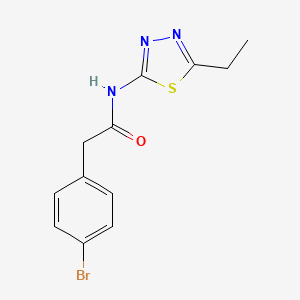![molecular formula C17H16F3NO2 B5867354 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EF24 and is known for its anti-inflammatory and anti-cancer properties. Additionally, we will list several future directions for further research on this compound.
Applications De Recherche Scientifique
EF24 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. Studies have shown that EF24 has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. Additionally, EF24 has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Furthermore, EF24 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of EF24 is still not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. EF24 has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. Additionally, EF24 has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that EF24 can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of neurological disorders. Additionally, EF24 has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for lab experiments, including its low toxicity and high stability. Additionally, EF24 is relatively easy to synthesize and can be obtained in large quantities. However, EF24 also has some limitations for lab experiments, including its poor solubility in water and its tendency to degrade in the presence of light and air.
Orientations Futures
There are several future directions for further research on EF24. One area of research is the development of more efficient synthesis methods for EF24. Additionally, further studies are needed to fully understand the mechanism of action of EF24 and its potential applications in various fields. Furthermore, studies are needed to investigate the potential side effects of EF24 and its safety for human use. Finally, further research is needed to explore the potential use of EF24 in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of EF24 involves the reaction of 1,2-dibromoethane with 3-(trifluoromethyl)benzaldehyde, followed by the reaction of the resulting product with 2-aminobenzamide. The final product is obtained through the purification of the resulting mixture. This synthesis method has been widely used to produce EF24 for various research studies.
Propriétés
IUPAC Name |
2-ethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-15-9-4-3-8-14(15)16(22)21-11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBBGPWRRXOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)


![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)






